2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Inconsistent building block quality can derail kinase inhibitor and antifungal lead optimization. This compound solves that with a validated 1,2,4-triazole-aniline scaffold featuring orthogonal reactivity for modular synthesis. - Enables ATP-competitive inhibitor design; related analogs achieve VEGFR-2 IC50 values of 4-50 nM. - The 2-chloro substituent enhances lipophilicity for target engagement and cuticular penetration in antifungal programs. - Supplied at 97% purity, rigorously characterized, and ready for immediate late-stage diversification.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 1017791-27-3
Cat. No. B1532893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline
CAS1017791-27-3
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NN=C2)N)Cl
InChIInChI=1S/C8H7ClN4/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,10H2
InChIKeyWOHQVUYHPVQGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halogenated Triazole-Aniline Scaffold Overview


2-Chloro-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 1017791-27-3) is a heterocyclic building block comprising a 1,2,4-triazole ring linked to a 2-chloroaniline moiety . It serves as a versatile scaffold in the synthesis of biologically active compounds, with the 1,2,4-triazole core being a privileged pharmacophore for antifungal, antimicrobial, and anticancer research programs . The presence of the chlorine atom at the 2-position and the aniline group provides distinct synthetic handles for further functionalization .

Privileged Triazole Pharmacophore

1,2,4-triazole core supports antifungal, antimicrobial, and anticancer scaffold assembly in medicinal chemistry programs.

2-Chloro Electronic Modulation

Chlorine at the 2-position provides inductive electron withdrawal for tuned reactivity and target-binding profiles.

Dual Orthogonal Reactive Handles

Aryl chloride and primary aniline enable sequential, chemoselective derivatization without protecting-group strategies.

Procurement Risk: Isomer and Non-Halogenated Analog Comparison


Substituting 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline with structurally related analogs such as 2-(4H-1,2,4-triazol-4-yl)aniline, 4-(4H-1,2,4-triazol-4-yl)aniline, or other 1,2,4-triazole derivatives can fundamentally alter both synthetic outcomes and biological profiles. The specific substitution pattern—a chloro group at the 2-position of the aniline ring—critically modulates electronic properties, steric hindrance, and hydrogen-bonding capacity [1]. Even minor structural changes within the 1,2,4-triazole class can lead to divergent structure-activity relationships (SAR), as observed in triazole-based VEGFR-2 inhibitors where small substituent variations result in up to 100-fold differences in IC50 values [2]. Furthermore, generic substitution introduces unvalidated variables in downstream chemistry, jeopardizing reproducibility in multi-step syntheses and compromising the integrity of screening cascades [3].

Target Compound
Common Substitute Analogs

2-Chloro-5-(4H-1,2,4-triazol-4-yl)aniline with ortho-Cl electronic modulation

Non-halogenated triazole-anilines or positional isomers (e.g., 2- or 4-triazolyl without 2-Cl) may shift electronic profiles

SAR established around 2-chloro substitution pattern; binding affinity context tied to halogen presence

Minor substituent changes in triazole class can yield substantial SAR divergence; reported up to 100-fold IC₅₀ shifts in related VEGFR-2 series

Two orthogonal reactive handles (Ar-Cl + Ar-NH₂) for chemoselective late-stage functionalization

Non-halogenated analogs lack the aryl chloride handle, limiting cross-coupling diversification and requiring protecting-group strategies

Quantitative Differentiation Against Structural Analogs


Electronic and Steric Impact of 2-Chloro Substitution

The presence of the chlorine atom at the 2-position of the aniline ring in 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 1017791-27-3) introduces a strong electron-withdrawing inductive effect (-I) and a weaker resonance donating effect (+M), which collectively polarize the aromatic ring and modulate the basicity of the adjacent amino group [1]. In direct contrast, unsubstituted analogs like 4-(4H-1,2,4-triazol-4-yl)aniline (CAS 52761-74-7) lack this ortho-halogen influence, resulting in a different electron density profile that impacts both reactivity in cross-coupling reactions and target binding affinity .

Electronic Impact of 2-Chloro
Class-level inference
Δσₘ = +0.37
σₘ Cl = +0.37 vs H = 0.00
Supports electronic modulation context for reactivity and binding
10–100× potency shifts reported in related triazole VEGFR-2 inhibitor series
Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Antimicrobial Potency: Halogenated vs. Non-Halogenated Triazoles

A systematic review of 1,2,4-triazole derivatives indicates that the presence of halogen substituents, such as the 2-chloro group in 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline, is associated with significantly enhanced antimicrobial activity [1]. While direct MIC data for this specific compound is not yet published, a class-level analysis of 1,2,4-triazole libraries reveals that halogenated derivatives consistently exhibit Minimum Inhibitory Concentration (MIC) values in the range of 2 to 8 mg/mL against various bacterial strains, whereas non-halogenated or alkyl-substituted analogs within the same series often fail to achieve the same level of inhibition or require substantially higher concentrations [2].

Antimicrobial Screening Context
Class-level
MIC 2–8 mg/mL
vs non-halogenated: >16 mg/mL or inactive
Reported class-level antimicrobial screening trend
Compound-specific MIC data requires validation; class-level inference only
Antimicrobial Resistance Drug Discovery Agricultural Chemistry

Synthetic Versatility via Orthogonal Reactive Handles

The 2-chloro substituent on the aniline ring of 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline provides a strategic point for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This synthetic versatility is a key differentiator from non-halogenated analogs like 2-(4H-1,2,4-triazol-4-yl)aniline, which lack this orthogonal reactive handle and thus offer fewer options for late-stage functionalization . The presence of both a primary aniline (-NH₂) and an aryl chloride (-Cl) in the same molecule allows for sequential, chemoselective derivatization without the need for protecting group strategies that would otherwise be required for di-amino or di-halo analogs [2].

Orthogonal Reactive Handles
Class-level inference
2 orthogonal sites
Ar-Cl + Ar-NH₂ with distinct reactivity
Enables sequential chemoselective derivatization for library synthesis
Supports Pd-catalyzed cross-coupling workflows without protecting groups
Organic Synthesis Medicinal Chemistry Chemical Biology

Key Research and Industrial Applications


Kinase Inhibitor Lead Optimization

2-Chloro-5-(4H-1,2,4-triazol-4-yl)aniline serves as a strategic building block for constructing ATP-competitive kinase inhibitors. The 1,2,4-triazole core mimics the adenine moiety, while the 2-chloroaniline fragment engages the hydrophobic back pocket. This scaffold has been validated in VEGFR-2 inhibitor programs, where similar triazole-aniline hybrids achieve IC50 values in the low nanomolar range (e.g., 4-50 nM) [1].

Agrochemical Fungicide Intermediate for CYP51 Inhibition

The compound is a valuable intermediate for synthesizing triazole-based fungicides targeting CYP51 (lanosterol 14α-demethylase). The chlorine substituent enhances lipophilicity, improving cuticular penetration and systemic movement in planta. Class-leading triazole fungicides exhibit IC50 values of ~30 nM against C. albicans CYP51, and 2-chloro-5-(4H-1,2,4-triazol-4-yl)aniline provides a synthetic entry point for generating novel analogs with potentially improved resistance profiles .

Chemical Biology Probes and PROTAC Synthesis

The orthogonal reactivity of the aniline and aryl chloride functionalities allows for the modular synthesis of bifunctional probes for chemical biology applications, such as PROTACs (Proteolysis Targeting Chimeras) or photoaffinity labels. The triazole core can be further functionalized to install linkers for E3 ligase ligands, while the chloro substituent remains available for late-stage diversification to optimize target engagement [2].

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Studies
Triazole-adenine mimetic core with 2-chloro hydrophobic back-pocket engagement
ATP-competitive binding assay context
Antifungal Scaffold Development
Halogen-modulated lipophilicity for target enzyme access
CYP51 target engagement review
Bifunctional Probe Synthesis
Orthogonal reactive handles (Ar-Cl + Ar-NH₂)
Chemoselective derivatization context for PROTAC and chemical biology tools

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